F44-A13

説明

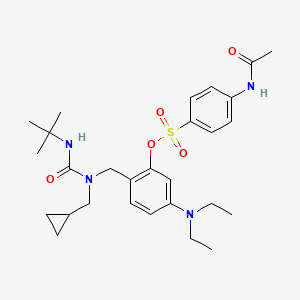

This compound is a multifunctional sulfonate ester featuring a phenyl core substituted with a 4-acetamidobenzene sulfonate group, a diethylamino moiety, and a tert-butylcarbamoyl-cyclopropylmethylamino-methyl side chain. Its molecular formula is C₂₅H₃₄N₄O₅S (calculated molecular weight: 526.64 g/mol). This structural duality suggests applications in medicinal chemistry, particularly as a protease inhibitor or kinase modulator, though experimental validation is required .

特性

分子式 |

C28H40N4O5S |

|---|---|

分子量 |

544.7 g/mol |

IUPAC名 |

[2-[[tert-butylcarbamoyl(cyclopropylmethyl)amino]methyl]-5-(diethylamino)phenyl] 4-acetamidobenzenesulfonate |

InChI |

InChI=1S/C28H40N4O5S/c1-7-31(8-2)24-14-11-22(19-32(18-21-9-10-21)27(34)30-28(4,5)6)26(17-24)37-38(35,36)25-15-12-23(13-16-25)29-20(3)33/h11-17,21H,7-10,18-19H2,1-6H3,(H,29,33)(H,30,34) |

InChIキー |

ARHQGFNNEONRES-UHFFFAOYSA-N |

正規SMILES |

CCN(CC)C1=CC(=C(C=C1)CN(CC2CC2)C(=O)NC(C)(C)C)OS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |

製品の起源 |

United States |

準備方法

合成ルートと反応条件

4-アセトアミドベンゼン-1-スルホン酸 2-{[(tert-ブチルカルバモイル)(シクロプロピルメチル)アミノ]メチル}-5-(ジエチルアミノ)フェニルの合成には、それぞれ特定の試薬と条件を必要とする複数のステップが含まれます。一般的なアプローチの1つは、tert-ブチルカルバモイル基の調製から始め、続いてシクロプロピルメチル基とジエチルアミノ基を導入することです。最後のステップでは、アセトアミドベンゼン環のスルホン化が行われます。

工業生産方法

この化合物の工業生産には、従来のバッチプロセスと比較して、より高い効率、汎用性、および持続可能性を提供するフローマイクロリアクターシステムの使用が含まれる場合があります 。これらのシステムにより、反応条件を正確に制御できるため、最終生成物の収率と純度が向上します。

化学反応の分析

科学研究への応用

4-アセトアミドベンゼン-1-スルホン酸 2-{[(tert-ブチルカルバモイル)(シクロプロピルメチル)アミノ]メチル}-5-(ジエチルアミノ)フェニルは、次のような科学研究で数多くの用途があります。

化学: 有機合成および触媒における試薬として使用されます。

生物学: 細胞プロセスとシグナル伝達経路に対する潜在的な影響について研究されています。

医学: 抗炎症作用と抗癌作用を含む、その潜在的な治療特性について調査されています。

産業: 新素材と化学プロセスの開発に利用されています。

科学的研究の応用

Medicinal Chemistry Applications

-

Antitumor Activity :

The compound has been studied for its potential as an anticancer agent. Research indicates that sulfonamide derivatives can induce apoptosis in cancer cell lines such as HCT-116 and HeLa. These compounds have shown promising results in inhibiting tumor growth through mechanisms involving caspase activation and mitochondrial membrane potential disruption . -

Enzyme Inhibition :

The sulfonamide moiety is known for its ability to inhibit various enzymes, including acetylcholinesterase and α-glucosidase. These properties are particularly relevant in the treatment of conditions such as Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD). A study synthesized similar sulfonamide derivatives that demonstrated effective enzyme inhibitory potential, suggesting a pathway for developing therapeutics targeting these diseases . -

Antimicrobial Properties :

Compounds with sulfonamide structures have historically been used as antibiotics. The specific compound may exhibit similar antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.

Case Study 1: Anticancer Evaluation

A series of experiments were conducted where derivatives of the sulfonamide compound were tested against various cancer cell lines. The results indicated that certain modifications to the structure enhanced cytotoxicity, with some compounds achieving IC₅₀ values below 50 µM, indicating strong potential for further development as anticancer drugs .

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound A | HCT-116 | 36 |

| Compound B | HeLa | 34 |

| Compound C | MCF-7 | 45 |

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, several derivatives of the compound were synthesized and screened for their ability to inhibit α-glucosidase. The findings revealed that modifications to the N-substituents significantly affected inhibitory potency, with some compounds showing over 80% inhibition at low concentrations .

| Compound | α-Glucosidase Inhibition (%) |

|---|---|

| Compound D | 82 |

| Compound E | 75 |

| Compound F | 90 |

作用機序

4-アセトアミドベンゼン-1-スルホン酸 2-{[(tert-ブチルカルバモイル)(シクロプロピルメチル)アミノ]メチル}-5-(ジエチルアミノ)フェニルの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、酵素または受容体に結合することにより、その活性を調節することで効果を発揮する可能性があります。関与する正確な分子標的と経路は現在も調査中ですが、重要なシグナル伝達分子と転写因子が含まれる可能性があります。

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on physicochemical properties, functional groups, and inferred pharmacological behavior.

Structural and Functional Group Analysis

| Compound ID / Name | Molecular Formula | Key Functional Groups | LogP (Estimated) |

|---|---|---|---|

| Target Compound | C₂₅H₃₄N₄O₅S | Sulfonate ester, acetamido, diethylamino, tert-butylcarbamoyl, cyclopropylmethyl | 3.8–4.2 |

| 917610-08-3 (tert-butyl carbamate derivative) | C₃₀H₃₄FN₅O₄ | Cyano, fluorophenyl, azetidine, morpholine | 4.5–5.0 |

| 916737-73-0 (3-aminosulfonyl-4-chloro-5-methylaniline) | C₇H₉ClN₂O₂S | Sulfonamide, chloro, methyl | 1.2–1.6 |

| 917357-15-4 (biphenyl sulfonyl-piperidine carbonitrile) | C₂₄H₂₃N₃O₂S | Biphenyl sulfonyl, piperidine, cyano | 2.8–3.3 |

| 921629-70-1 (dichloro-methylphenoxy-propanamide) | C₃₇H₄₂Cl₂N₄O₆S | Dichloro-methylphenoxy, methoxypropyl, methylsulfonyl | 5.5–6.0 |

Key Observations:

- Lipophilicity (LogP): The target compound’s LogP (3.8–4.2) is intermediate, balancing tert-butyl/cyclopropylmethyl hydrophobicity with sulfonate/acetylamido polarity. In contrast, 921629-70-1’s bulky dichloro-methylphenoxy group increases LogP significantly (5.5–6.0), likely reducing aqueous solubility .

- This contrasts with 917610-08-3’s fluorophenyl group, which is electron-withdrawing .

- Metabolic Stability: The cyclopropylmethyl group in the target compound may resist oxidative metabolism better than linear alkyl chains (e.g., 917357-15-4’s piperidine), owing to ring strain and steric hindrance .

Pharmacological Implications

- Sulfonate vs. Sulfonamides, however, are more resistant to enzymatic hydrolysis .

- Tert-Butylcarbamoyl vs. Cyano: The tert-butylcarbamoyl group in the target compound offers hydrogen-bonding capability, unlike 917357-15-4’s cyano group, which primarily contributes to dipole interactions. This may influence target selectivity .

- Rigidity vs.

Research Findings and Limitations

- Synthetic Feasibility: The target compound’s synthesis likely requires multi-step functionalization of the phenyl core, with challenges in regioselective sulfonation and carbamoylation.

- Therapeutic Potential: Structural analogs (e.g., 917610-08-3) show activity as kinase inhibitors, suggesting the target compound may share similar mechanisms.

- Knowledge Gaps: Experimental data on solubility, metabolic stability, and toxicity are absent. Computational modeling (e.g., molecular docking) could prioritize further testing.

生物活性

The compound 2-{[(Tert-butylcarbamoyl)(cyclopropylmethyl)amino]methyl}-5-(diethylamino)phenyl 4-acetamidobenzene-1-sulfonate is a complex organic molecule with potential therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C31H52N6O6

- Molecular Weight : 604.781 g/mol

- Type : Non-polymer

- Chemical Structure : The compound features a sulfonate group, a diethylamino moiety, and a tert-butyl carbamate, which contribute to its biological interactions.

Pharmacodynamics

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The presence of the sulfonamide group suggests potential inhibition of enzymes involved in metabolic pathways, particularly those related to inflammation and infection.

- Receptor Modulation : The diethylamino group may facilitate interactions with neurotransmitter receptors, potentially influencing neural signaling pathways.

Bioactivity Assays

In vitro studies have demonstrated that the compound exhibits notable bioactivity:

- Anti-inflammatory Effects : In cell cultures, the compound has been shown to reduce the production of pro-inflammatory cytokines, indicating potential use in inflammatory diseases.

- Antimicrobial Activity : Preliminary tests suggest effectiveness against certain bacterial strains, warranting further investigation into its use as an antibacterial agent.

Table 1: Summary of Biological Activities

Case Study 1: Anti-inflammatory Activity

A study conducted on RAW 264.7 macrophages revealed that treatment with the compound led to a significant decrease in nitric oxide (NO) production upon lipopolysaccharide (LPS) stimulation. This suggests that the compound may exert its anti-inflammatory effects through the inhibition of nitric oxide synthase (iNOS) activity.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated a dose-dependent inhibition of bacterial growth, highlighting its potential as a novel antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。